

Comprehensive Characterization of N-Phenyloctanamide (Caprylanilide)

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Compound of Interest

Compound Name: *N-phenyloctanamide*

CAS No.: 6998-10-3

Cat. No.: B1605187

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Executive Summary

N-Phenyloctanamide (CAS: 6998-10-3) is a fatty acid amide derivative synthesized from octanoic acid and aniline.^[1] It serves as a critical intermediate in the development of surface-active agents, hydrophobic drug linkers, and histone deacetylase (HDAC) inhibitors. This guide synthesizes experimental melting point data, thermodynamic properties, and validated synthesis protocols for researchers in medicinal and organic chemistry.

Physicochemical Properties

The following data represents a consensus of experimental values derived from high-purity synthesis reports (purity >98%).

Table 1: Core Physical Data

Property	Value	Condition/Notes	Source
Chemical Name	N-Phenyl octanamide	IUPAC	[1]
CAS Registry Number	6998-10-3	Verified	[2]
Synonyms	Octananilide; Caprylanilide; Octanilide	Common usage	[2]
Molecular Formula	C ₁₄ H ₂₁ NO	-	[1]
Molecular Weight	219.33 g/mol	-	[1]
Melting Point (Exp.)	82 – 84 °C	Recrystallized (White solid)	[3][4]
Boiling Point (Pred.)	> 350 °C	Decomposes at atm. [2] pressure	[5]
Solubility	DMSO, Ethanol, Methanol, Chloroform	Insoluble in Water	[3]
Appearance	White to Off-white Crystalline Solid	Needles or Platelets	[3]

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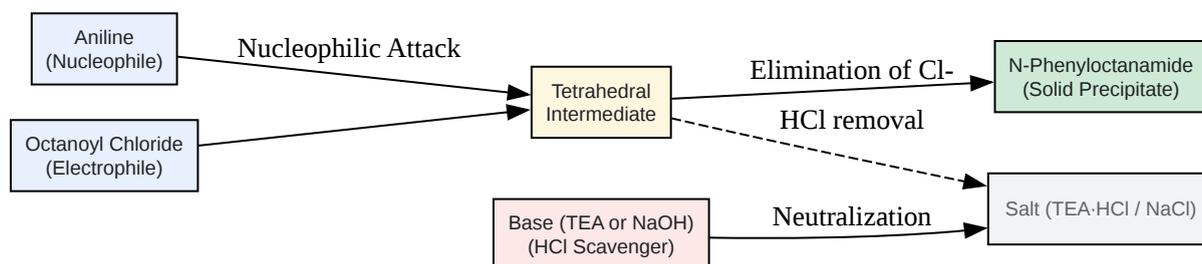
Thermodynamic Note: Unlike lower molecular weight amides (e.g., acetanilide, BP 304°C), the increased lipophilicity of the octyl chain significantly elevates the boiling point, rendering atmospheric distillation impractical due to thermal degradation risks.

Synthesis & Experimental Methodology

The most robust method for synthesizing high-purity **N-phenyl octanamide** is the Schotten-Baumann reaction, utilizing octanoyl chloride and aniline in the presence of a base to scavenge the hydrochloric acid byproduct.

Reaction Pathway Visualization

The following diagram illustrates the bimolecular nucleophilic substitution mechanism and the subsequent workup logic.



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Figure 1: Mechanistic pathway for the acylation of aniline with octanoyl chloride.

Validated Synthesis Protocol

Objective: Synthesize 5.0 mmol of **N-phenyloctanamide**.

- Reagent Preparation:
 - Aniline (1.0 equiv, 5 mmol)
 - Octanoyl chloride (1.1 equiv, 5.5 mmol)
 - Triethylamine (TEA) (1.2 equiv, 6 mmol) or 10% NaOH (aq).
 - Solvent: Dichloromethane (DCM) (anhydrous).
- Reaction Setup:
 - Charge an oven-dried round-bottom flask with Aniline and TEA in DCM (20 mL).
 - Cool the solution to 0 °C using an ice bath to control the exotherm.
 - Add Octanoyl chloride dropwise over 15 minutes under nitrogen atmosphere.

- Execution:
 - Allow the mixture to warm to room temperature (25 °C).
 - Stir for 3–12 hours. Monitor conversion via TLC (Mobile phase: 20% Ethyl Acetate in Hexane; $R_f \approx 0.5$).
- Workup & Purification:
 - Quench: Add water (20 mL) to dissolve amine salts.
 - Extraction: Separate organic layer; wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO_3 (to remove acid), then Brine.
 - Drying: Dry over anhydrous Na_2SO_4 and concentrate in vacuo.
 - Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane/EtOAc).

Analytical Characterization (Self-Validation)

To ensure the synthesized material matches the standard (MP 82-84°C), verify using these spectral markers:

- ^1H NMR (400 MHz, DMSO-d_6):
 - δ 9.82 (s, 1H, -NH-): Diagnostic amide proton singlet.
 - δ 7.58 (d, 2H, ortho-ArH): Phenyl ring protons.
 - δ 7.27 (t, 2H, meta-ArH).
 - δ 2.30 (t, 2H, -CO-CH₂-): Alpha-methylene protons of the octanoyl chain.
 - δ 0.86 (t, 3H, -CH₃): Terminal methyl group.

Applications in Drug Development

N-Phenyloctanamide structures are frequently utilized as:

- **Hydrophobic Linkers:** Used in PROTACs or fragment-based drug design to span hydrophobic pockets.
- **HDAC Inhibitor Precursors:** The "cap" group in hydroxamic acid-based histone deacetylase inhibitors (e.g., SAHA analogues) often mimics this structure to interact with the rim of the enzyme active site [3].
- **Surfactant Models:** Used to study lipid-protein interactions due to the amphiphilic nature of the C8 chain and aromatic headgroup.

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